Benzylboronic acid pinacol ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

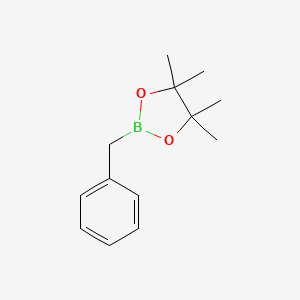

Structure

2D Structure

Propiedades

IUPAC Name |

2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNQPAVKQPLZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007338 | |

| Record name | 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87100-28-5 | |

| Record name | 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactivity of Benzylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylboronic acid pinacol (B44631) ester is a versatile and indispensable reagent in modern organic synthesis, playing a pivotal role in the construction of complex molecular architectures. Its stability, ease of handling, and broad reactivity make it a valuable building block in medicinal chemistry and materials science for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the primary synthetic routes to benzylboronic acid pinacol ester and delves into its key reactive pathways, supported by detailed experimental protocols and quantitative data.

Synthesis of this compound

The preparation of this compound can be achieved through several reliable methods, with the choice of route often depending on the availability of starting materials and the desired scale of the reaction. The most prominent methods include the Miyaura borylation of benzyl (B1604629) halides, the use of Grignard reagents, and the direct borylation of benzylic alcohols.

Miyaura Borylation of Benzyl Halides

The palladium-catalyzed Miyaura borylation is a widely employed method for the synthesis of boronic esters from organic halides.[1][2] This reaction involves the cross-coupling of a benzyl halide with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.[1][2] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[2]

A variety of benzyl halides can be borylated using pinacolborane in the presence of triethylamine (B128534) and a palladium catalyst, affording the corresponding benzylboronates in good yields.[3]

Experimental Protocol: Palladium-Catalyzed Borylation of Benzyl Bromide

-

Reagents: Benzyl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (B1210297) (KOAc, 1.5 mmol), [Pd(dba)₂] (0.03 mmol), and triphenylphosphine (B44618) (PPh₃, 0.06 mmol).

-

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add potassium acetate, bis(pinacolato)diboron, [Pd(dba)₂], and triphenylphosphine.

-

Add anhydrous 1,4-dioxane (B91453) (5 mL) to the flask.

-

Add benzyl bromide to the mixture via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

-

Synthesis from Grignard Reagents

The reaction of a benzylmagnesium halide (a Grignard reagent) with a borate (B1201080) ester, such as trimethyl borate or isopropoxy pinacolborane, followed by acidic workup and esterification with pinacol, provides a reliable route to this compound.[4][5] This method is particularly useful when the corresponding benzyl halide is readily available for Grignard reagent formation. The reaction of Grignard reagents with one equivalent of pinacolborane (HBpin) at ambient temperatures in tetrahydrofuran (B95107) (THF) affords the corresponding pinacol boronate esters in very good yields.[5]

Experimental Protocol: Synthesis from Benzylmagnesium Bromide

-

Reagents: Magnesium turnings (1.2 mmol), benzyl bromide (1.0 mmol), anhydrous tetrahydrofuran (THF, 10 mL), and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (1.1 mmol).

-

Procedure:

-

Activate the magnesium turnings in a flame-dried flask under argon.

-

Add a solution of benzyl bromide in anhydrous THF dropwise to the magnesium suspension to initiate the formation of the Grignard reagent.

-

After complete formation of the Grignard reagent, cool the solution to 0 °C.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise to the Grignard solution.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by distillation or column chromatography to yield the product.

-

Borylation of Benzylic Alcohols

Direct borylation of benzylic alcohols offers an alternative synthetic pathway. A copper-catalyzed method allows for the synthesis of benzylboronates from benzylic alcohols, exhibiting a broad reaction scope and high efficiency under mild conditions.[6]

Reactivity of this compound

This compound is a versatile intermediate that participates in a variety of important chemical transformations, most notably carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp³) bonds.[7][8] this compound serves as an excellent coupling partner with aryl, vinyl, and benzyl halides or triflates, catalyzed by a palladium complex.[7][8] This reaction is fundamental in the synthesis of diarylmethanes and other complex frameworks. A copper-catalyzed Suzuki-Miyaura coupling of benzyl halides with arylboronates has also been described.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole (B123540)

-

Reagents: this compound (1.0 mmol), 4-bromoanisole (1.2 mmol), potassium phosphate (B84403) (K₃PO₄, 2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

-

Procedure:

-

In a Schlenk tube, combine this compound, 4-bromoanisole, potassium phosphate, and Pd(dppf)Cl₂.

-

Evacuate and backfill the tube with argon three times.

-

Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Heat the reaction mixture to 90 °C for 16 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the coupled product.

-

Table 1: Substrate Scope in Suzuki-Miyaura Coupling of Benzyl Halides with Phenylboronic Acid. [7]

| Entry | Benzyl Halide | Product | Yield (%) |

| 1 | Benzyl bromide | Diphenylmethane | 95 |

| 2 | 4-Methylbenzyl bromide | 4-Methyldiphenylmethane | 92 |

| 3 | 4-Methoxybenzyl bromide | 4-Methoxydiphenylmethane | 88 |

| 4 | 4-Chlorobenzyl bromide | 4-Chlorodiphenylmethane | 90 |

| 5 | 2-Bromobenzyl bromide | 2-Bromodiphenylmethane | 85 |

Reaction conditions: Benzyl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), ligand (4 mol%), base (2.0 mmol), solvent, 80 °C, 12 h.

Amination Reactions

The formation of carbon-nitrogen bonds is crucial in the synthesis of pharmaceuticals and other biologically active molecules. This compound can undergo amination through various methods, including the Chan-Evans-Lam (CEL) coupling.

The copper-mediated Chan-Evans-Lam amination allows for the coupling of boronic esters with amines.[10][11] While often applied to aryl boronic acids, conditions have been developed for the amination of benzylic boronic esters with anilines.[12]

Experimental Protocol: Chan-Evans-Lam Amination of this compound [10]

-

Reagents: this compound (0.5 mmol), aniline (B41778) (1.0 mmol), copper(II) acetate (Cu(OAc)₂, 0.5 mmol), and pyridine (B92270) (1.0 mmol).

-

Procedure:

-

To a reaction vial, add this compound, copper(II) acetate, and a magnetic stir bar.

-

Seal the vial and purge with argon.

-

Add anhydrous methanol (B129727) (2.5 mL), followed by aniline and pyridine via syringe.

-

Stir the reaction mixture at 50 °C for 24 hours under an argon atmosphere.

-

Upon completion, cool the mixture, dilute with dichloromethane, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash chromatography to yield the N-benzylaniline product.

-

Table 2: Copper-Catalyzed Amination of this compound with Various Amines. [12]

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-Benzylaniline | 78 |

| 2 | 4-Methoxyaniline | N-Benzyl-4-methoxyaniline | 85 |

| 3 | 4-Chloroaniline | N-Benzyl-4-chloroaniline | 72 |

| 4 | Morpholine | 4-Benzylmorpholine | 65 |

| 5 | Piperidine | 1-Benzylpiperidine | 75 |

Reaction conditions: this compound (0.5 mmol), amine (1.0 mmol), Cu(OAc)₂ (1.0 equiv), pyridine (2.0 equiv), methanol, 50 °C, 24 h.

Oxidation to Benzyl Alcohol

Organoboranes can be readily oxidized to the corresponding alcohols, a transformation that is highly valuable in organic synthesis. The oxidation of this compound is typically achieved using an oxidant such as hydrogen peroxide under basic conditions.[13] This reaction proceeds with retention of configuration at the carbon center.[13]

Experimental Protocol: Oxidation of this compound [13]

-

Reagents: this compound (1.0 mmol), tetrahydrofuran (THF, 3 mL), 3 M aqueous sodium hydroxide (B78521) (NaOH, 1 mL), and 30% aqueous hydrogen peroxide (H₂O₂, 1 mL).

-

Procedure:

-

Dissolve the this compound in THF in a round-bottom flask.

-

Add the aqueous sodium hydroxide solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the hydrogen peroxide solution dropwise, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.

-

Extract the reaction mixture with diethyl ether (3 x 10 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude benzyl alcohol by column chromatography if necessary.

-

Visualizing the Core Mechanisms and Workflow

To better understand the synthetic and reactive pathways of this compound, the following diagrams illustrate the key catalytic cycles and the overall experimental workflow.

Caption: Catalytic cycle of the Miyaura borylation reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the synthesis and reactivity of this compound.

Conclusion

This compound remains a cornerstone of modern synthetic chemistry, offering a gateway to a vast array of molecular structures. The synthetic methods outlined, particularly the Miyaura borylation, provide efficient and versatile access to this key intermediate. Its subsequent reactivity in Suzuki-Miyaura coupling, amination, and oxidation reactions underscores its importance in the construction of valuable carbon-carbon and carbon-heteroatom bonds. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in their efforts to design and execute novel synthetic strategies in drug discovery and materials science.

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]

- 11. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Benzylboronic Acid Pinacol Ester (CAS: 87100-28-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylboronic acid pinacol (B44631) ester, with the CAS number 87100-28-5, is a versatile organoboron compound widely utilized in organic synthesis. As a stable, crystalline solid, it serves as a key building block, particularly in palladium-catalyzed cross-coupling reactions. Its pinacol ester group enhances stability compared to the corresponding boronic acid, allowing for easier handling, purification, and storage while retaining the necessary reactivity for carbon-carbon bond formation. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, with a focus on its role in modern drug discovery and development. The primary application of this reagent is in the Suzuki-Miyaura coupling, a cornerstone of synthetic chemistry for constructing complex molecular architectures found in many pharmaceutical agents and advanced materials.[1][2]

Properties and Specifications

The physical and chemical properties of Benzylboronic acid pinacol ester are summarized below. This data is essential for its proper handling, storage, and use in experimental setups.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 87100-28-5 | [3] |

| Molecular Formula | C₁₃H₁₉BO₂ | [3] |

| Molecular Weight | 218.10 g/mol | [3] |

| IUPAC Name | 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [1] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 65 °C @ 0.15 mmHg | [3] |

| Density | 0.980 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.490 | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Solubility | Insoluble in water | [4] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [3] |

Table 2: Safety and Hazard Information

| Hazard Identification | GHS Codes and Statements | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. The most common methods involve the reaction of a benzyl-metal species with a borate (B1201080) ester or the reductive coupling of a benzyl (B1604629) halide with a boron source.

Synthesis via Grignard Reaction

A widely used and efficient method is the reaction of a benzylmagnesium halide (a Grignard reagent) with pinacolborane (HBpin) or triisopropyl borate followed by esterification with pinacol.[6][7] The Grignard reagent is typically prepared in situ from a benzyl halide (e.g., benzyl bromide) and magnesium metal.

Experimental Protocol: Synthesis from Benzyl Bromide and Pinacolborane

This protocol is a representative procedure based on established methods for synthesizing boronate esters from Grignard reagents.[7][8]

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an argon inlet is assembled. The system is maintained under a positive pressure of argon throughout the reaction.

-

Grignard Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask. Anhydrous tetrahydrofuran (B95107) (THF) is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. A solution of benzyl bromide (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Borylation: The flask is cooled to 0 °C in an ice bath. A solution of pinacolborane (HBpin, 1.1 equivalents) in anhydrous THF is added dropwise to the freshly prepared benzylmagnesium bromide solution, maintaining the temperature below 5 °C.

-

Reaction Completion: After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or silica (B1680970) gel column chromatography to yield the pure this compound.[9]

Applications in Organic Synthesis

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form diarylmethanes and related structures, which are prevalent in medicinally active compounds.[2][3]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide or triflate.[10]

Experimental Protocol: Coupling with 4-Iodoacetophenone

The following protocol is adapted from a literature procedure for the cross-coupling of a primary this compound.[10]

-

Reagent Preparation: In a nitrogen-filled glovebox, a vial is charged with 4-iodoacetophenone (1.0 equivalent, e.g., 0.051 mmol), palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.081 equivalents), triphenylphosphine (B44618) (PPh₃) (0.35 equivalents), and potassium carbonate (K₂CO₃) (1.55 equivalents).

-

Solvent Addition: Anhydrous 1,2-dimethoxyethane (B42094) (DME) is added to the vial (e.g., 1.0 g). The vial is sealed with a Teflon-lined cap.

-

Boronic Ester Addition: The vial is removed from the glovebox. This compound (1.4 equivalents) is added via syringe through the septum.

-

Reaction Conditions: The reaction mixture is stirred and heated to 85 °C for 20 hours.

-

Work-up and Analysis: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, washing with diethyl ether. The solvent is removed in vacuo.

-

Purification: The crude product is purified by silica gel chromatography (e.g., using a 20:1 hexanes:ethyl acetate (B1210297) eluent) to yield the desired product, 1-(4-benzylphenyl)ethan-1-one. The reaction typically provides yields in the range of 60-70%.[10]

Spectroscopic Data

While a publicly available, verified full dataset for the title compound is limited, the following represents expected spectroscopic characteristics based on its structure and data from closely related analogs like phenylboronic acid pinacol ester.[5][11]

Table 3: Representative Spectroscopic Data

| Technique | Expected Chemical Shifts (δ) / Peaks (cm⁻¹) | Assignment |

| ¹H NMR | ~7.30-7.10 (m, 5H)~2.25 (s, 2H)~1.25 (s, 12H) | Aromatic protons (Ph-H)Benzylic protons (-CH₂-)Pinacol methyl protons (-C(CH₃)₂) |

| ¹³C NMR | ~140 (C)~129 (CH)~128 (CH)~126 (CH)~83 (C)~30 (CH₂)~25 (CH₃) | C_ipso_ (aromatic)C_ortho_ (aromatic)C_meta_ (aromatic)C_para_ (aromatic)Pinacol quaternary carbons (-C (CH₃)₂)Benzylic carbon (-C H₂-)Pinacol methyl carbons (-C(C H₃)₂) |

| FT-IR | ~3060-3030 cm⁻¹~2980-2850 cm⁻¹~1605, ~1495, ~1455 cm⁻¹~1360-1320 cm⁻¹~1145 cm⁻¹ | Aromatic C-H stretchAliphatic C-H stretchAromatic C=C stretchB-C stretchB-O stretch |

| Mass Spec. (EI) | M⁺ at m/z = 218Fragments at m/z = 127, 91 | Molecular Ion [C₁₃H₁₉BO₂]⁺[M - C₆H₅CH₂]⁺ (loss of benzyl)[C₇H₇]⁺ (benzyl cation) |

Note: The benzylic carbon attached to boron may not be readily observed in ¹³C NMR due to quadrupolar broadening.[5]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecules, particularly in the fields of pharmaceutical and materials science. This guide provides the essential technical information for its safe and effective use, empowering researchers to leverage its full potential in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. whitman.edu [whitman.edu]

- 3. chembk.com [chembk.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. rsc.org [rsc.org]

- 6. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. 87100-28-5|2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

The Versatility of Benzylboronic Acid Pinacol Ester: A Technical Guide for Chemical Innovation

For Immediate Release

Benzylboronic acid pinacol (B44631) ester has emerged as a cornerstone reagent in modern organic synthesis, offering a unique combination of stability and reactivity. This guide provides an in-depth overview of its primary applications, complete with experimental protocols and quantitative data, tailored for researchers, scientists, and professionals in drug development. Its versatility in forming carbon-carbon and carbon-heteroatom bonds makes it an invaluable tool in the construction of complex molecular architectures, from novel pharmaceuticals to advanced materials.

Core Applications: A Gateway to Molecular Complexity

The synthetic utility of benzylboronic acid pinacol ester is dominated by three principal transformations: the Suzuki-Miyaura cross-coupling, the Chan-Lam amination, and the Matteson homologation. These reactions provide reliable and efficient pathways to introduce the benzyl (B1604629) motif and to construct more elaborate structures.

Suzuki-Miyaura Cross-Coupling: Forging C(sp³)-C(sp²) Bonds

The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most prominent application of this compound. It enables the formation of a new carbon-carbon bond between the benzylic carbon and an aryl or vinyl halide/triflate, producing diarylmethanes and related structures. These motifs are prevalent in many biologically active molecules.[1][2][3] The reaction is valued for its mild conditions and broad functional group tolerance.[4][5]

dot

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

| Aryl Halide/Triflate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Iodoacetophenone | Pd(PPh₃)₄ (8.1) | K₂CO₃ | DME | 85 | - | [3] |

| 4-Bromobenzonitrile | PdCl₂ (cat.) | K₂CO₃ | DMF/H₂O | RT | - | [2] |

| 4-Chlorotoluene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 100 | 95 | [6] |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/PCy₃ (1) | K₃PO₄ | Toluene/H₂O | 80 | 92 | [6] |

| 2-Bromopyridine | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 80 | 75 | [4] |

A detailed protocol for the synthesis of diarylmethanes via Suzuki-Miyaura coupling is as follows:

-

Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with the aryl halide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Anhydrous solvent (e.g., DME, toluene, or dioxane) is added to the vial. If required, a co-solvent like water may be added.

-

Reaction Conditions: The vial is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired diarylmethane.

Chan-Lam Amination: Constructing C(sp³)-N Bonds

The copper-catalyzed Chan-Lam amination provides a powerful method for the formation of C-N bonds.[7][8][9] This reaction couples this compound with primary or secondary anilines and other nitrogen nucleophiles to produce N-benzylated amines.[7][8][9] This transformation is particularly valuable as it often proceeds under mild, aerobic conditions and tolerates a wide array of functional groups.[7][8][9]

dot

Caption: Proposed catalytic cycle for the Chan-Lam amination reaction.

| Benzylic Boronic Ester | Aniline (B41778) | Catalyst (equiv) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1-Phenylethylboronic acid pinacol ester | Aniline | Cu(OAc)₂ (2.0) | Cs₂CO₃ (0.5) | MeOH/Pyridine (B92270) | 50 | 95 | [7][8][9] |

| 1-Phenylethylboronic acid pinacol ester | 4-Methoxyaniline | Cu(OAc)₂ (2.0) | Cs₂CO₃ (0.5) | MeOH/Pyridine | 50 | 99 | [7][8][9] |

| 1-Phenylethylboronic acid pinacol ester | 4-Chloroaniline | Cu(OAc)₂ (2.0) | Cs₂CO₃ (0.5) | MeOH/Pyridine | 65 | 70 | [7][8][9] |

| 1-Phenylethylboronic acid pinacol ester | 4-(Trifluoromethyl)aniline | Cu(OAc)₂ (2.0) | Cs₂CO₃ (0.5) | MeOH/Pyridine | 65 | 55 | [7][8][9] |

| 1-(4-Methoxyphenyl)ethylboronic acid pinacol ester | 4-Methoxyaniline | Cu(OAc)₂ (2.0) | Cs₂CO₃ (0.5) | MeOH/Pyridine | 50 | 99 | [7][8][9] |

A general procedure for the Chan-Lam amination of a benzylic boronic ester with an aniline is as follows:[7][8][9]

-

Reaction Setup: A flask is charged with the benzylic boronic ester (1.0 equiv, 0.50 mmol), the aniline (4.0 equiv, 2.00 mmol), Cu(OAc)₂ (2.0 equiv, 1.00 mmol), and Cs₂CO₃ (0.5 equiv, 0.25 mmol). The flask is then purged with argon.

-

Solvent Addition: Methanol (1.0 mL) and pyridine (0.33 mL) are added via syringe.

-

Reaction Conditions: The mixture is stirred at 50-65 °C until the reaction is complete, as monitored by TLC.

-

Work-up: The reaction is cooled to room temperature, and aqueous NH₄OH (10 mL) is added. The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated in vacuo.

-

Purification: The crude material is purified by column chromatography to yield the N-benzylated amine product.

Matteson Homologation: Chain Extension

The Matteson homologation is a powerful method for the stereospecific one-carbon extension of boronic esters. This reaction involves the treatment of the boronic ester with a lithiated halomethane, followed by rearrangement to yield the α-haloethylboronic ester. This intermediate can then be used in a variety of subsequent transformations.

dot

Caption: The Matteson homologation workflow for this compound.

A detailed protocol for the Matteson homologation of this compound is as follows:

-

Reaction Setup: A 50 mL round-bottomed flask equipped with a magnetic stir bar is charged with this compound (200 mg, 0.92 mmol, 1.0 equiv). The flask is placed under an inert atmosphere (nitrogen or argon).

-

Reagent Addition: Dry diethyl ether (7 mL) and bromochloromethane (B122714) (107 µL, 1.65 mmol, 1.8 equiv) are added via syringe.

-

Cooling: The flask is cooled to -100 °C (173 K) using a liquid nitrogen/methanol bath.

-

Slow Addition: n-Butyllithium (1.6 M in hexanes, 1.03 mL, 1.65 mmol, 1.8 equiv) is added dropwise over one hour using a syringe pump, maintaining the temperature at -100 °C.

-

Warming and Quenching: The reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

Work-up: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by filtration through a plug of silica gel or by column chromatography to yield the homologated product.

Application in Drug Development: The Case of Valsartan (B143634)

The synthesis of complex active pharmaceutical ingredients (APIs) often relies on robust and efficient bond-forming reactions. The Suzuki-Miyaura coupling of boronic acid derivatives is a prime example, and its principles are applied in the industrial synthesis of drugs like Valsartan, an angiotensin II receptor antagonist used to treat high blood pressure. While the exact industrial synthesis may vary, many reported routes utilize a key Suzuki coupling step to form the characteristic biphenyl (B1667301) scaffold.[10][11][12][13][14] In a convergent approach, a functionalized boronic acid or ester intermediate is coupled with a substituted aryl halide to construct the core of the Valsartan molecule.[10][11][12] This highlights the critical role of boronic esters, such as this compound and its derivatives, in streamlining the synthesis of life-saving medicines.

dot

Caption: A generalized workflow for API synthesis using a key Suzuki coupling step.

Conclusion

This compound is a powerful and versatile reagent in the arsenal (B13267) of the modern synthetic chemist. Its utility in Suzuki-Miyaura cross-coupling, Chan-Lam amination, and Matteson homologation provides efficient and reliable routes to a wide range of valuable chemical structures. The applications of this compound in the synthesis of complex molecules, including pharmaceuticals, underscore its importance in both academic research and industrial drug development. The protocols and data presented in this guide are intended to facilitate its broader application and to inspire further innovation in chemical synthesis.

References

- 1. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Benzylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Documents download module [ec.europa.eu]

- 12. d-nb.info [d-nb.info]

- 13. US8492577B2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]

- 14. CN103539752A - Synthesis method of valsartan - Google Patents [patents.google.com]

Physical properties of benzylboronic acid pinacol ester

An In-depth Technical Guide to the Physical Properties of Benzylboronic Acid Pinacol (B44631) Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of benzylboronic acid pinacol ester. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and visual diagrams of experimental workflows.

Core Physical and Chemical Properties

This compound is an organoboron compound frequently utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Its physical characteristics are crucial for its handling, storage, and application in various chemical processes.

General Properties

| Property | Value |

| Chemical Name | 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1][3] |

| CAS Number | 87100-28-5[1][3][4] |

| Molecular Formula | C₁₃H₁₉BO₂[1][4][5] |

| Appearance | Clear to faintly turbid colorless to pale yellow liquid[6] |

Quantitative Physical Data

| Property | Value | Conditions |

| Molecular Weight | 218.103 g/mol [1][2][3] | |

| Boiling Point | 65 °C[1][3][7] | at 0.15 mmHg |

| 128-140 °C[8] | ||

| Density | 0.98 g/mL[1][3][7] | at 25 °C |

| Refractive Index | 1.4850-1.4910[6] | at 20 °C |

| Solubility | Insoluble in water.[1][3][4] Soluble in organic solvents such as chloroform, 3-pentanone, acetone, dipropyl ether, and methylcyclohexane.[9] |

Spectral Data

Spectral data is essential for the structural elucidation and purity assessment of this compound.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR | 1.26 (s, 12H), 7.10-7.30 (m, 5H), 2.95 (s, 2H) |

| ¹³C NMR | 141.1, 128.7, 128.0, 125.8, 83.5, 35.0 (broad), 24.8 |

| ¹¹B NMR | 34.0 |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Materials:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Sample of this compound

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

A few milliliters of the liquid sample are placed into the small test tube.[10]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.[11][12]

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is placed in a heating bath (like a Thiele tube filled with oil or an aluminum block).[13][14]

-

The apparatus is heated slowly and gently.[12]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The temperature at which a rapid and continuous stream of bubbles emerges is noted. This is the boiling point of the liquid.[12]

-

The heat source is removed, and the temperature at which the liquid re-enters the capillary tube is also recorded. The average of these two temperatures gives a more accurate boiling point.[15]

Caption: Workflow for Boiling Point Determination.

Determination of Solubility

This protocol outlines a systematic approach to determining the solubility of a compound in various solvents.

Materials:

-

Small test tubes

-

Graduated cylinder or pipettes

-

Spatula (if starting with a solid to be dissolved) or micropipette

-

Sample of this compound

-

Various solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, organic solvents)

Procedure:

-

Place a small, measured amount of the compound (e.g., 0.2 mL for a liquid) into a test tube.[16]

-

Add the solvent (e.g., 3 mL of water) in small portions, shaking vigorously after each addition.[16]

-

Observe if the compound dissolves completely. If it does, the compound is soluble in that solvent.

-

If the compound is insoluble in water, its solubility should be tested in other solvents such as 5% NaOH, 5% NaHCO₃, and 5% HCl to determine its acidic or basic properties.[16][17]

-

The process is repeated with various organic solvents to determine its solubility profile.[9]

Caption: Logical Flow for Solubility Testing.

Synthesis Pathway

This compound is commonly synthesized through various methods. One prevalent method involves the reaction of a benzyl (B1604629) halide with a diboron (B99234) reagent.

Caption: Simplified Synthesis Pathway.

References

- 1. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. This compound, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. This compound | 87100-28-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. H32523.06 [thermofisher.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound - 87100-28-5 - Structure, Synthesis, Properties [organoborons.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. byjus.com [byjus.com]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

An In-depth Technical Guide to the Stability and Storage of Benzylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzylboronic acid pinacol (B44631) ester is a vital reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. As with many organoboron compounds, its utility is intrinsically linked to its stability. This technical guide provides a comprehensive overview of the stability profile of benzylboronic acid pinacol ester, with a primary focus on its hydrolytic degradation. It details recommended storage and handling conditions to ensure its quality and performance. Furthermore, this guide outlines established experimental protocols for stability assessment and discusses the analytical challenges associated with these sensitive molecules, offering solutions for accurate analysis.

Core Concepts: Stability of this compound

The principal pathway for the degradation of this compound is hydrolysis, which results in the formation of benzylboronic acid and pinacol. This reaction is reversible, but under aqueous conditions, the equilibrium can favor the formation of the boronic acid.[1][2][3] Beyond hydrolysis, oxidation and deboronation have also been noted as potential, albeit less common, degradation routes.[2]

Several factors critically influence the rate of hydrolysis:

-

Moisture: The presence of water is the primary driver of hydrolysis. Therefore, minimizing exposure to atmospheric and solvent-borne moisture is paramount.

-

pH: The hydrolysis of boronic esters is significantly accelerated at physiological pH and under acidic conditions.[4] This is a crucial consideration in both reaction quenching and analytical method development.

-

Temperature: Elevated temperatures can increase the rate of degradation, as dictated by the Arrhenius equation.

-

Solvent: The choice of solvent for both reactions and storage can impact stability. Aprotic, dry solvents are generally preferred.

Pinacol esters are generally employed as more stable surrogates for their corresponding boronic acids, which are often more challenging to handle and purify.[2][3][5] However, the inherent susceptibility of the B-O bond to hydrolysis means that even these esters can degrade during reactions, work-ups, and purification.[2][3][5]

Recommended Storage and Handling

To maintain the integrity and reactivity of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale | Citations |

| Temperature | Store in a cool place. For long-term storage, a freezer at -20°C is recommended. | Minimizes the rate of potential degradation pathways. | [4][6] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against atmospheric moisture and oxygen, preventing hydrolysis and oxidation. | [6] |

| Container | Keep in a tightly closed, sealed container. | Prevents ingress of moisture and air. | [4][7] |

| Environment | Store in a dry, well-ventilated area. | General good laboratory practice for chemical storage. | [4][7] |

| Incompatibilities | Store away from strong oxidizing agents and water. | Prevents chemical reactions that could degrade the compound. | [4][8][9] |

| Light Exposure | Protect from direct sunlight. | Minimizes the risk of photochemical degradation. | [7] |

Quantitative Stability Data (Representative)

| Compound | Condition | Half-life (t½) | Observations | Citations |

| Phenylboronic acid pinacol ester | Unbuffered water (slightly acidic) | > 24 hours | Relatively stable in the absence of a buffer. | [10] |

| Phenylboronic acid pinacol ester | Phosphate buffer (pH 7.4) | < 5 minutes | Rapid hydrolysis at physiological pH. | [10] |

| 4-Aminophenylboronic acid pinacol ester | Phosphate buffer (pH 7.4) | Slower than unsubstituted | The electron-donating amino group slows the rate of hydrolysis. | [10] |

| 4-Hydroxyphenylboronic acid pinacol ester | Phosphate buffer (pH 7.4) | Slower than unsubstituted | The electron-donating hydroxyl group decreases the rate of hydrolysis. | [10] |

This data is illustrative and based on phenylboronic acid pinacol esters as a proxy to demonstrate general stability trends.

Experimental Protocols for Stability Assessment

Accurate assessment of the stability of this compound requires carefully designed experimental protocols and analytical methods that account for the compound's lability.

Accelerated Stability Study Protocol

This protocol is designed to assess the stability of this compound under accelerated conditions, as per general guidelines for moisture-sensitive substances.[1][7]

-

Sample Preparation: Place a known quantity of this compound into vials that mimic the proposed long-term storage container-closure system.

-

Storage Conditions: Place the vials in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5%. For highly moisture-sensitive compounds, a reduced humidity (e.g., 60% RH) may be justified.[7]

-

Time Points: Pull samples for analysis at predetermined intervals, such as 0, 1, 2, 3, and 6 months.

-

Analysis: At each time point, analyze the samples for purity and the presence of degradation products (primarily benzylboronic acid) using a validated stability-indicating analytical method (see Section 5.2).

-

Data Evaluation: Plot the percentage of remaining this compound and the formation of degradants over time to determine the degradation kinetics.

Analytical Methods for Stability Monitoring

The primary challenge in analyzing boronic esters is their on-column hydrolysis during analysis, particularly with reverse-phase HPLC.[1][3][10][11][12][13]

-

Objective: To quantify the purity of this compound and detect the formation of benzylboronic acid.

-

Instrumentation: An HPLC system with a UV detector.

-

Chromatographic Conditions to Minimize Hydrolysis:

-

Column: A column with low silanol (B1196071) activity, such as a Waters XTerra MS C18, is recommended to reduce on-column hydrolysis.[6][12]

-

Mobile Phase: An isocratic or gradient system using acetonitrile (B52724) and water. Crucially, avoid acidic modifiers like formic or trifluoroacetic acid, as these accelerate hydrolysis.[6][12]

-

Diluent: Prepare samples in a non-aqueous, aprotic solvent such as acetonitrile or tetrahydrofuran.[14][15]

-

Temperature: Maintain the column at a consistent, moderate temperature (e.g., 25-30°C), as higher temperatures can slightly increase hydrolysis.[6]

-

-

Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

-

Quantification: Use an external standard of this compound to determine its concentration. A separate standard of benzylboronic acid can be used to confirm the identity of the primary degradant.

-

Objective: To monitor the hydrolysis of this compound in solution over time.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆).

-

Add a specific volume of D₂O to initiate hydrolysis.

-

Include an internal standard for quantitative analysis.

-

-

Data Acquisition:

-

Acquire ¹H and ¹¹B NMR spectra at regular intervals (e.g., t=0, 1h, 4h, 24h).

-

In the ¹H NMR spectrum, monitor the disappearance of the pinacol methyl proton signal of the ester and the appearance of the free pinacol signal.

-

In the ¹¹B NMR spectrum, observe the shift from the boronate ester signal (around 27-30 ppm) to the boronic acid signal.[16][17]

-

-

Data Analysis: Integrate the relevant peaks to determine the relative concentrations of the ester and the hydrolysis products over time, allowing for the calculation of the hydrolysis rate.

-

Objective: To quantify benzylboronic acid as a degradation product, particularly at low levels.

-

Rationale: Direct GC-MS analysis of the polar, non-volatile benzylboronic acid is challenging. Therefore, a derivatization step is required.[16]

-

Derivatization Protocol:

-

Evaporate the solvent from the sample to be analyzed.

-

Add a solution of a derivatizing agent (e.g., triethanolamine (B1662121) or pinacol) in an appropriate solvent to convert the benzylboronic acid into a more volatile ester.[4]

-

Heat the mixture to drive the derivatization to completion.

-

-

GC-MS Analysis:

-

Column: A standard non-polar column (e.g., DB-5).

-

Injection: Use an appropriate injection mode (e.g., splitless).

-

Temperature Program: Develop a temperature ramp that effectively separates the derivatized benzylboronic acid from other components.

-

Detection: Use mass spectrometry in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

-

-

Quantification: Use a deuterated internal standard and a calibration curve prepared with derivatized benzylboronic acid standards.

Visualizations

Degradation Pathway

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 7. Impact of Moisture Sensitivity in Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. researchgate.net [researchgate.net]

- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic Profile of Benzylboronic Acid Pinacol Ester: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for benzylboronic acid pinacol (B44631) ester (2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), a vital reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of benzylboronic acid pinacol ester.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the methyl protons of the pinacol ester group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 (approx.) | m | 5H | Ar-H |

| 3.96 | s | 2H | Ph-CH₂ -B |

| 1.26 | s | 12H | -C(CH₃ )₂ |

Note: Data recorded in CDCl₃ at 400 MHz. The aromatic proton signal is reported as a multiplet around 7.20 ppm, which is a common characteristic for monosubstituted benzene (B151609) rings where the protons are not chemically equivalent.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 140.1 | Ar-C (quaternary) |

| 129.0 | Ar-C H |

| 128.7 | Ar-C H |

| 126.4 | Ar-C H |

| 83.0 | C -(CH₃)₂ |

| 41.9 (approx.) | Ph-C H₂-B |

| 24.9 | -C(C H₃)₂ |

Note: Data recorded in CDCl₃ at 100 MHz. The signal for the carbon attached to boron (Ph-CH₂-B ) can be broad due to quadrupolar relaxation of the boron nucleus and is sometimes not observed or is of low intensity.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3030 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Alkyl (CH₂, CH₃) |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic ring |

| ~1370 | B-O stretch | Boronate ester |

| ~1325 | B-C stretch | Benzyl-Boron bond |

| ~1140 | C-O stretch | Pinacol ester |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the molecule, which confirms its elemental composition.

| Technique | Calculated m/z | Found m/z | Ion |

| HRMS (EI-TOF) | 218.1478 | 218.1478 (example) | [M]⁺ |

Note: The provided data is an example based on typical experimental outcomes. The exact measured mass may vary slightly between instruments.

Experimental Protocols

The following sections outline generalized experimental methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared by dissolving the compound in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used.

Sample Preparation and Analysis: A small amount of the neat liquid sample of this compound is applied directly to the ATR crystal. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis.

Mass Spectrometry Protocol

Instrumentation: High-resolution mass spectra are typically obtained using a time-of-flight (TOF) mass analyzer, often with an electron ionization (EI) source.

Sample Preparation and Analysis: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile). The sample is then introduced into the mass spectrometer. For EI, the sample is vaporized and then ionized by a beam of electrons. The resulting ions are accelerated into the TOF analyzer, and their mass-to-charge ratio is determined.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Benzylboronic Acid Pinacol (B44631) Ester: Discovery, History, and Synthetic Methodologies

Introduction

Benzylboronic acid pinacol ester, scientifically known as 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a vital organoboron compound in modern organic synthesis. Its stability, versatility, and efficiency in forming carbon-carbon bonds have made it an indispensable tool for researchers in academia and the pharmaceutical industry. This guide provides a comprehensive overview of the discovery and history of this reagent, detailed experimental protocols for its synthesis, and a summary of key quantitative data.

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid. However, the full potential of this class of compounds, particularly their pinacol esters, was not realized until the development of palladium-catalyzed cross-coupling reactions. A pivotal moment in the history of organoboron chemistry was the development of the Suzuki-Miyaura coupling reaction, which utilizes boronic acids and their derivatives as coupling partners. This reaction has spurred immense interest in the synthesis of various boronic esters, including this compound.

Pinacol esters, in general, offer significant advantages over their corresponding boronic acids, including enhanced stability towards air and moisture, which facilitates purification and handling. The development of the Miyaura borylation reaction in 1995 was a landmark achievement, providing a direct and efficient method for the synthesis of boronate esters from organic halides. While the exact first synthesis of this compound is not pinpointed to a single "discovery" paper, its widespread use is intrinsically linked to the advancements in synthetic methodologies for boronate esters.

Key Synthetic Methodologies

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the starting material, desired yield, and functional group tolerance. Below are detailed protocols for some of the most common and historically significant approaches.

Miyaura Borylation of Benzyl (B1604629) Halides

The palladium-catalyzed cross-coupling of a benzyl halide with a diboron (B99234) reagent is a cornerstone of modern boronate ester synthesis. This method, pioneered by Norio Miyaura, offers a direct route to the desired product.

Experimental Protocol:

-

Reaction Setup: A dried Schlenk flask is charged with a palladium catalyst (e.g., PdCl₂(dppf) or Pd(dba)₂ with a suitable phosphine (B1218219) ligand), a base (e.g., potassium acetate), and bis(pinacolato)diboron (B136004) (B₂pin₂). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Reagents: Anhydrous solvent (e.g., dioxane or toluene) is added, followed by the benzyl halide (e.g., benzyl bromide or chloride).

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure this compound.

Quantitative Data Summary: Miyaura Borylation

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| PdCl₂(dppf) | KOAc | Dioxane | 80 | 12 | 85-95 | [1] |

| Pd(dba)₂ + P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 8 | ~90 | Not specified in search results |

| Pd(PPh₃)₄ | K₂CO₃ | DME | 85 | 20 | 69 (NMR) | [2] |

Synthesis via Grignard Reagents

The reaction of a benzyl Grignard reagent with a borate (B1201080) ester is a classic and effective method for forming the carbon-boron bond. This approach is particularly useful when starting from benzyl halides that readily form Grignard reagents.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, magnesium turnings are placed. A solution of the benzyl halide in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is added dropwise to initiate the formation of the Grignard reagent.

-

Borylation: The freshly prepared Grignard reagent is then added slowly to a cooled solution (-78 °C) of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) or more commonly now, pinacolborane (HBpin), in an anhydrous solvent.

-

Hydrolysis and Esterification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the addition of an acidic solution (e.g., aqueous HCl). For the direct synthesis of the pinacol ester with pinacolborane, the reaction mixture is typically stirred at room temperature for a set period.

-

Work-up and Purification: The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude boronic acid can be esterified with pinacol, or if pinacolborane was used, the product is directly obtained after purification by column chromatography or distillation. A patent describes a process where benzyl bromide is reacted with magnesium and pinacolborane in THF at reflux for 15 hours, yielding the product in 90% after hydrolysis and extraction[3].

Quantitative Data Summary: Grignard-based Synthesis

| Boron Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pinacolborane | THF | Reflux | 15 | 90 | [3] |

| Triisopropyl borate | THF | -78 to RT | 12 | ~80 | General procedure |

Visualization of Synthetic Pathways

To better illustrate the logical flow of the key synthetic methodologies, the following diagrams are provided.

References

An In-depth Technical Guide to Organoboron Compounds for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Organoboron compounds have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Their versatility, stability, and generally low toxicity have established them as crucial reagents in academic research and the pharmaceutical industry. This technical guide provides a comprehensive overview of the core classes of organoboron compounds, their synthesis, and their application in key synthetic transformations, with a focus on providing practical, quantitative data and detailed experimental protocols.

Core Classes of Organoboron Compounds

The utility of organoboron chemistry stems from the diverse reactivity and stability profiles of its various compound classes. The most prominent among these are boronic acids, organotrifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates.

1.1. Boronic Acids (R-B(OH)₂)

Boronic acids are one of the most widely used classes of organoboron compounds, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] They are generally crystalline solids that are relatively stable to air and moisture, although they can be prone to protodeboronation under certain conditions.[2] The boron atom in boronic acids is sp²-hybridized and possesses a vacant p-orbital, rendering it a Lewis acid.[3][4] This Lewis acidity is crucial for their reactivity in transmetalation with transition metal catalysts.[4]

1.2. Organotrifluoroborates (K[R-BF₃])

Potassium organotrifluoroborates are tetracoordinate boron species that offer enhanced stability compared to their boronic acid counterparts.[5] They are typically crystalline, free-flowing solids that are stable to air and moisture and can be purified by recrystallization.[6] This stability makes them attractive for use in complex molecule synthesis where functional group tolerance is paramount.[7] Under the basic conditions of the Suzuki-Miyaura coupling, organotrifluoroborates are believed to slowly hydrolyze to the corresponding boronic acid in situ, which then participates in the catalytic cycle.[5]

1.3. MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are a class of protected boronic acids that exhibit exceptional stability to a wide range of reaction conditions, including chromatography.[6][8] This stability allows for the iterative cross-coupling of bifunctional building blocks, a powerful strategy for the synthesis of complex molecules.[9] The MIDA ligand protects the boronic acid moiety, which can be slowly released under basic conditions to participate in cross-coupling reactions.[8] This slow-release feature can suppress unwanted side reactions, such as homocoupling.[8]

Synthesis of Organoboron Compounds

A variety of methods exist for the synthesis of these key organoboron reagents, allowing for the introduction of a wide range of functional groups.

2.1. Synthesis of Arylboronic Acids

A common method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate (B1201080) followed by acidic workup.[10][11] More recently, palladium-catalyzed C-H activation and borylation of arenes have emerged as powerful, direct methods.[12]

2.2. Synthesis of Potassium Organotrifluoroborates

Potassium organotrifluoroborates are readily prepared from the corresponding boronic acids by treatment with potassium hydrogen fluoride (B91410) (KHF₂).[13][14] This reaction is typically high-yielding and allows for the straightforward conversion of a wide range of boronic acids into their more stable trifluoroborate salts. They can also be synthesized from organohalides via organolithium or Grignard intermediates without isolating the boronic acid.[13]

2.3. Synthesis of MIDA Boronates

MIDA boronates are synthesized by the condensation of a boronic acid with N-methyliminodiacetic acid. This reaction is typically performed by heating the two components in a suitable solvent with removal of water.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, forming a new carbon-carbon bond.[1] This reaction has become one of the most important and widely used methods for the construction of biaryl and vinylarene motifs, which are common structural units in pharmaceuticals and functional materials.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[1][4]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X) to form a Pd(II) complex.[1]

-

Transmetalation: The organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species.[1]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.[4]

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Benzylboronic Acid Pinacol Ester Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This protocol focuses on the application of benzylboronic acid pinacol (B44631) esters as coupling partners, a class of reagents that are instrumental in the synthesis of diarylmethanes, a common motif in biologically active compounds and functional materials.[4] The use of pinacol esters offers advantages in terms of stability, ease of handling, and purification compared to the corresponding boronic acids.[1][5][6]

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., benzylboronic acid pinacol ester) with an organic halide or triflate.[1][3][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

A base is required to activate the organoboron species, facilitating the transmetalation step.[3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions such as protodeboronation.[1][5]

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. nbinno.com [nbinno.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Benzylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of benzylboronic acid pinacol (B44631) ester. This versatile reagent is a cornerstone in modern synthetic chemistry, enabling the formation of key carbon-carbon and carbon-heteroatom bonds prevalent in pharmacologically active molecules and advanced materials.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that form carbon-carbon and carbon-heteroatom bonds. Among the various organoboron reagents used in these reactions, benzylboronic acid pinacol ester offers a stable, versatile, and readily accessible building block for introducing the benzyl (B1604629) moiety. Its applications are particularly prominent in Suzuki-Miyaura and Chan-Lam couplings.

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between the benzylic carbon of the boronic ester and an sp2-hybridized carbon of an aryl, vinyl, or pseudo-halide.[1] This reaction is widely employed in the synthesis of diarylmethanes and their derivatives, which are common scaffolds in medicinal chemistry.

The Chan-Lam coupling, while traditionally copper-catalyzed, has seen adaptations and is relevant in the broader context of cross-coupling reactions involving boronic esters. It enables the formation of carbon-nitrogen and carbon-oxygen bonds, providing access to benzyl amines and benzyl ethers, respectively.[2][3][4]

Reaction Mechanisms and Workflows

Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

An experimental workflow for a typical Suzuki-Miyaura coupling is outlined below.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data

The following tables summarize representative examples of palladium-catalyzed cross-coupling reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 16 | 88 |

| 4 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 75 |

| 5 | 1-Iodo-3,5-dimethylbenzene | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 80 | 6 | 97 |

Note: The data presented are compiled from various literature sources and are intended to be representative. Actual results may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine (B1218219) ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and base (2.0 mmol).

-

Add the palladium catalyst (0.02 mmol) and phosphine ligand (0.04 mmol).

-

Add the anhydrous solvent (5 mL) and degassed water (0.5 mL).

-

The flask is sealed and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with water (10 mL) and extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired diarylmethane derivative.

Notes on Chan-Lam Coupling